1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Enzymatic Treatment of Organic Pollutants
Enzymes such as laccases, lignin peroxidases, and manganese peroxidases have been utilized in the remediation and degradation of various organic pollutants in wastewater. These enzymes, in the presence of redox mediators, have significantly improved the range and efficiency of substrate degradation. Notably, specific redox mediators like 1-hydroxybenzotriazole and others have been highlighted for their effectiveness in enhancing the degradation process. This enzymatic treatment has shown promise in the degradation of recalcitrant compounds and could play a crucial role in the future treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity Determination
The compound has been referenced in the context of analytical methods used to determine antioxidant activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others involve chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Pharmacological Characteristics
Vanillic acid, a derivative of the compound, has been studied for its various uses in industries like cosmetics, food, and pharmaceuticals. It has been noted for its antioxidant, anti-inflammatory, and neuroprotective properties. However, its pharmacological effects on oxidative stress-induced neurodegeneration require further examination. The potential of vanillic acid in treating various diseases due to its pharmacological properties has been highlighted (Ingole et al., 2021).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNGFRIOQVFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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